### UNC2025 solubility and formulation for in vivo studies

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### **UNC2025 Technical Support Center**

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and formulation of **UNC2025** for in vivo studies.

### Frequently Asked Questions (FAQs)

Q1: What is **UNC2025** and what are its primary targets?

**UNC2025** is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-Like Tyrosine Kinase 3).[1][2] It displays high selectivity for MERTK and FLT3 with IC50 values in the sub-nanomolar range (0.74 nM and 0.8 nM, respectively).[1][3] Its activity against other TAM family kinases, AxI and Tyro3, is significantly lower.[4] Inhibition of MERTK and FLT3 by **UNC2025** leads to a dose-dependent decrease in the phosphorylation of downstream signaling proteins such as STAT6, AKT, and ERK1/2.[1]

Q2: What are the general solubility characteristics of **UNC2025**?

**UNC2025** is soluble in organic solvents like DMSO and DMF.[5] Its solubility in aqueous media is limited, although the hydrochloride salt form shows significantly improved solubility in water and saline.[3][6] For challenging dissolution, warming at 37°C or using an ultrasonic bath can be beneficial.[4]

Q3: Which formulations are recommended for in vivo oral administration?



Several vehicles have been successfully used for the oral delivery of **UNC2025** in animal studies. Common formulations involve a combination of DMSO with co-solvents like PEG300, Tween-80, or corn oil to achieve a clear and stable solution.[1] A dose of 3 mg/kg administered orally has been shown to inhibit MERTK phosphorylation in bone marrow leukemia cells.[6][5]

Q4: Can **UNC2025** be administered via intravenous (IV) injection?

Yes, formulations for intravenous administration have also been developed. These typically involve solvents such as N-methyl pyrrolidone (NMP) or DMSO combined with PEG-400 or Solutol in normal saline.[7] The highly soluble hydrochloride salt of **UNC2025** can also be formulated directly in normal saline.[6][7]

# Data & Protocols Solubility Data

The solubility of **UNC2025** can vary based on the specific batch, purity, and experimental conditions. The data below is compiled from multiple sources.

Solvent/Vehicle	Reported Solubility	Source	
DMSO	≥23.85 mg/mL to 100 mg/mL [8][4][5]		
Ethanol	Insoluble to 60 mg/mL	to 60 mg/mL [8][4][5]	
Water	Insoluble (as free base); ≥6.09 mg/mL (with sonication)	[8][4]	
Water (HCl salt)	55 mg/mL (with sonication)	[3]	
DMF	30 mg/mL	[5]	
Ethanol:PBS (pH 7.2) (1:9)	0.1 mg/mL	[5]	

Note: Discrepancies in reported solubility, particularly in ethanol, may arise from differences in experimental methodology and the physical form of the compound (e.g., free base vs. salt).

#### **Recommended In Vivo Formulations**



The following formulations have been documented for successful in vivo administration of **UNC2025**.

Administration Route	Vehicle Composition	Achieved Concentration	Source
Oral	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	[1]
Oral	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	[1]
Oral	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[1]
Intravenous (IV)	7.5% v/v NMP, 40% v/v PEG-400 in Normal Saline	Not Specified	[7]
Intravenous (IV)	5% DMSO, 5% Solutol in Normal Saline	Not Specified	[7]

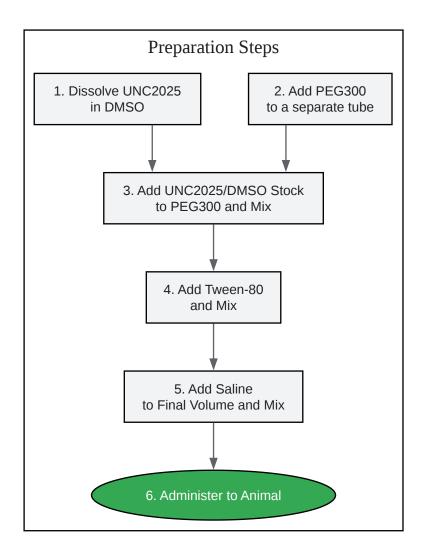
# Troubleshooting & Experimental Protocols Experimental Protocol: Preparation of Oral Formulation (PEG300/Tween-80 Vehicle)

This protocol describes the step-by-step preparation of a common oral formulation for **UNC2025**.

- Prepare Stock Solution: Weigh the required amount of UNC2025 powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
- Add Co-Solvents: In a sterile tube, add the required volume of PEG300.



- Combine and Mix: Add the UNC2025 DMSO stock solution to the PEG300. Vortex or mix thoroughly until the solution is completely clear.
- Add Surfactant: Add Tween-80 to the mixture and mix again until a clear solution is achieved.
- Final Dilution: Add saline to reach the final desired volume and concentration. Mix thoroughly.
- Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1] The solution should be used immediately for optimal results.[8]



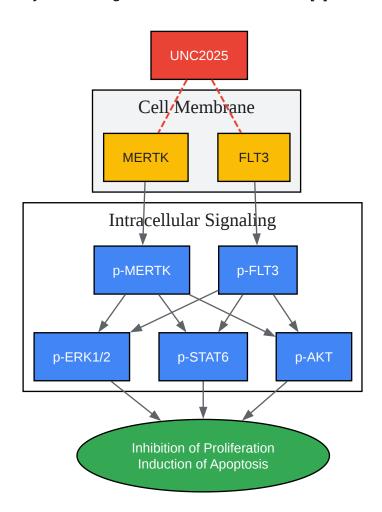
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Workflow for preparing an oral UNC2025 formulation.

# Mechanism of Action Visualization UNC2025 Signaling Pathway Inhibition

**UNC2025** exerts its effect by inhibiting the receptor tyrosine kinases MERTK and FLT3. This action blocks the phosphorylation of the receptors and subsequently inhibits downstream prosurvival signaling pathways, including STAT6, AKT, and ERK1/2.[1]



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